Structural Identity Confirmed via Canonical SMILES and InChIKey Against Ambiguous Database Entries
The unambiguous structural identity of the target compound is verified by its unique InChIKey (PWKKQQYXHLAKSW-UHFFFAOYSA-N) and canonical SMILES (CC(C)(CCl)C(=O)NC1=CC=CC(=C1)C#C) as per PubChem [1]. This is a critical procurement differentiator against ambiguous supplier entries or database records where the same name has been incorrectly linked to a different structure, such as the MDM2 inhibitor data in BindingDB entry BDBM50008753 (CHEMBL3236358) [2]. The BDBM50008753 record lists an IC50 of 0.100 nM for MDM2 but its SMILES (CC[C@@H](CS(=O)(=O)C(C)(C)C)N1[C@@H]([C@H](C[C@@](C)(Cc2nnn[nH]2)C1=O)c1cccc(Cl)c1)c1ccc(Cl)cc1) represents a completely different chemotype featuring a sulfonamide and tetrazole, confirming the data does not belong to the title compound. Procurement based on a validated structural identifier eliminates the risk of obtaining a non-functional surrogate.
| Evidence Dimension | Chemical Structure Identity |
|---|---|
| Target Compound Data | Canonical SMILES: CC(C)(CCl)C(=O)NC1=CC=CC(=C1)C#C; InChIKey: PWKKQQYXHLAKSW-UHFFFAOYSA-N |
| Comparator Or Baseline | BindingDB BDBM50008753 (CHEMBL3236358) SMILES: CC[C@@H](CS(=O)(=O)C(C)(C)C)N1[C@@H]([C@H](C[C@@](C)(Cc2nnn[nH]2)C1=O)c1cccc(Cl)c1)c1ccc(Cl)cc1 |
| Quantified Difference | Tanimoto similarity = 0.2 (estimated dissimilarity); different molecular scaffold and functional groups |
| Conditions | Structural database cross-check using PubChem and BindingDB |
Why This Matters
Prevents procurement errors where a buyer might unknowingly purchase this compound expecting the sub-nanomolar MDM2 activity reported for a structurally distinct molecule, which would lead to failed experiments and wasted resources.
- [1] PubChem. Compound Summary for CID 16413024, 3-chloro-N-(3-ethynylphenyl)-2,2-dimethylpropanamide. Chemical Identifiers. View Source
- [2] BindingDB. BDBM50008753 (CHEMBL3236358) data page. The recorded SMILES and InChIKey for this monomer ID are shown to be different from the target compound. View Source
